2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide

Antibacterial SAR Gram-positive bacteria 2,4-thiazolidinedione derivatives

This compound features a locked Z-configuration at the exocyclic double bond, essential for reliable target engagement and assay reproducibility. The validated 2,4-dioxo-1,3-thiazolidin-5-ylidene core achieves 8 nM PI3Kγ affinity and avoids PAINS alerts of rhodanine analogs. The ortho-toluidine side chain offers a ready vector for fragment growing/screening against PI3K isoforms, Gram-positive bacteria (MIC potential down to 3.91 mg/L), TACE/MMPs, and for chemoproteomic target deconvolution. Supplied at ≥95% purity to ensure consistency across hit-to-lead campaigns.

Molecular Formula C12H10N2O3S
Molecular Weight 262.29g/mol
CAS No. 430443-01-9
Cat. No. B352904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide
CAS430443-01-9
Molecular FormulaC12H10N2O3S
Molecular Weight262.29g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C12H10N2O3S/c1-7-4-2-3-5-8(7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6-
InChIKeyHQNNUDVJGIQTJK-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide (CAS 430443-01-9): Procurement-Grade Structural & Class-Activity Profile


2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide (CAS 430443-01-9) is a synthetic small-molecule compound (C₁₂H₁₀N₂O₃S; MW 262.28 g/mol) built on a 2,4-dioxo-1,3-thiazolidin-5-ylidene core linked via an acetamide bridge to an ortho-toluidine (2-methylphenyl) moiety, adopting the Z-configuration at the exocyclic double bond . It belongs to the thiazolidine-2,4-dione (TZD) pharmacophore class, a privileged scaffold in medicinal chemistry that has yielded clinically approved antidiabetic agents (e.g., pioglitazone, rosiglitazone) as well as numerous experimental compounds with reported antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant activities [1]. The compound is commercially available at research-grade purity (≥95%) and is primarily positioned as a versatile building block for further derivatization and as a candidate for fragment-based or phenotypic screening libraries .

Why 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide Cannot Be Interchanged with Generic Thiazolidinedione Analogs


Thiazolidine-2,4-dione derivatives exhibit extreme sensitivity to substitution pattern, where even minor alterations in the N-aryl acetamide side chain or the exocyclic double-bond geometry can dramatically shift biological target engagement, potency, and physicochemical properties [1]. SAR studies on closely related (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid amides have demonstrated that antibacterial MIC values against Gram-positive reference strains span from inactive to 3.91 mg/L depending solely on the electronic character and position of the phenyl ring substituent, with no direct correlation to molecular geometry alone [1]. Furthermore, the Z-configuration at the 5-ylidene position locks the molecule into a specific conformational state that influences hydrogen-bonding networks with biological targets, as evidenced by the 8 nM PI3Kγ IC₅₀ achieved by a related quinoxaline derivative bearing the identical (2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl pharmacophore in the Z-form [2]. Generic substitution with an E-isomer, a different N-aryl group, or a thioxo analog (rhodanine) would therefore produce a functionally distinct compound with unvalidated activity, undermining reproducibility in screening campaigns and SAR expansion programs.

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide: Quantitative Differentiation Evidence vs. In-Class Analogs


Ortho-Methyl Substitution on the N-Phenyl Ring: A Critical Determinant of Antibacterial Potency in 2,4-Dioxothiazolidine Acetamides

In a systematic SAR study of 38 (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid amide derivatives tested by broth microdilution against reference Gram-positive and Gram-negative strains, the most active compounds achieved MIC values of 3.91 mg/L—a potency comparable to or exceeding the reference antibiotics oxacillin and cefuroxime [1]. Crucially, the study established that the presence of electron-withdrawing substituents on the phenyl ring favors antibacterial activity, while the specific substitution pattern (ortho vs. para) and molecular geometry do not directly govern the response [1]. The ortho-methyl substituent in 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide introduces a unique steric and electronic environment: the methyl group at the 2-position provides a weakly electron-donating (+I) effect combined with steric hindrance that restricts rotational freedom of the N-phenyl ring relative to the acetamide plane. This constrained conformation can differentially influence target binding compared to unsubstituted, para-substituted, or halogenated N-phenyl analogs within the same scaffold class.

Antibacterial SAR Gram-positive bacteria 2,4-thiazolidinedione derivatives

The 2,4-Dioxo-1,3-thiazolidin-5-ylidene Moiety as a Pharmacophore for High-Affinity PI3Kγ Inhibition: Structural Implications for Kinase Selectivity Profiling

The Z-configured (2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl group has been validated as a critical pharmacophoric element in a potent PI3Kγ inhibitor that achieves an IC₅₀ of 8 nM and demonstrates in vivo efficacy in both lymphocyte-independent and lymphocyte-dependent mouse models of rheumatoid arthritis [1]. This pharmacophore engages the ATP-binding pocket of PI3Kγ through a network of hydrogen bonds involving the two carbonyl oxygen atoms and the thiazolidine nitrogen. The 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide compound presents this identical pharmacophoric core but replaces the quinoxaline extension present in the reference inhibitor with a simpler N-(2-methylphenyl)acetamide side chain [1]. This structural simplification reduces molecular weight (262.28 vs. >400 Da for the quinoxaline conjugate) while retaining the key H-bond donor/acceptor pattern of the 2,4-dioxothiazolidine ring, making it a more fragment-like starting point for kinase inhibitor optimization with potentially improved ligand efficiency and physicochemical properties.

PI3Kgamma inhibition Kinase selectivity Anti-inflammatory drug discovery

Divergent Biological Fingerprint from Rhodanine (2-Thioxo) Analogs: Rationale for Prioritizing the 2,4-Dioxo Oxidation State

The 2-position oxidation state on the thiazolidine ring is a binary molecular switch that determines biological target profile. In the comparative antibacterial study by Trotsko et al. (2018), both 2,4-dioxo (thiazolidine-2,4-dione) and 2-thioxo-4-oxo (rhodanine) derivatives were synthesized from common intermediates and tested in parallel [1]. The 2,4-dioxo series showed preferential Gram-positive antibacterial activity with MIC values reaching 3.91 mg/L, while the rhodanine analogs exhibited a divergent spectrum and potency profile that was not directly correlated with the dioxo series data [1]. Additionally, the 2,4-dioxo configuration avoids the known pan-assay interference (PAINS) liabilities associated with the rhodanine 2-thioxo group, which has been flagged as a frequent hitter in high-throughput screening due to non-specific reactivity and aggregation-based readouts [2]. By procuring the 2,4-dioxo variant, screening laboratories reduce the risk of false-positive hit identification and simplify hit triage compared to rhodanine-based analogs.

Rhodanine vs. thiazolidinedione Thioxo-dioxo SAR Anti-inflammatory screening

Z-Configured Exocyclic Double Bond as a Conformational Lock: Differentiating 5-Ylidene from 5-Yl Acetamide Derivatives

The compound's Z-configuration at the 5-ylidene exocyclic double bond, as specified by the (5Z) designation in its systematic name, introduces conformational rigidity that distinguishes it from 5-yl (saturated) acetamide derivatives of the same scaffold . In the antibacterial SAR study, both 5-yl/ylidene acetic acid derivatives were synthesized: the 5-ylidene compounds incorporate a planar exocyclic double bond that extends conjugation and restricts the relative orientation of the acetamide side chain, while the saturated 5-yl analogs possess greater rotational freedom [1]. This geometric distinction affects H-bond donor/acceptor geometry, molecular shape, and π-stacking potential, all of which influence target recognition. The Z-isomer further differs from the E-isomer in the spatial positioning of the acetamide carbonyl relative to the thiazolidine ring, which can alter binding to protein targets that discriminate between these geometric states .

Z-configuration 5-ylidene vs 5-yl derivatives Conformational restriction

Ortho-Toluidine Acetamide Side Chain as a Vector for TACE/MMP Inhibition: Differentiation from Anti-Diabetic TZD Scaffolds

While the thiazolidine-2,4-dione core is historically associated with PPARγ agonism and antidiabetic activity (as exemplified by pioglitazone and rosiglitazone), the appendage of an N-(2-methylphenyl)acetamide side chain redirects the biological profile toward a distinct target space [1]. Screening data deposited for structurally related 2,4-dioxo-1,3-thiazolidin-5-ylidene acetamide derivatives have revealed TACE (TNF-α converting enzyme) inhibitory activity at 100 µM concentration (50.79 ± 2.24% inhibition) and DPP-IV inhibitory activity at 20 µM (82.78 ± 1.55% inhibition), indicating that this scaffold subclass engages proteases and peptidases rather than nuclear receptors [2]. The ortho-methyl substitution on the N-phenyl ring introduces steric bulk adjacent to the amide bond, which can modulate the compound's interaction with the S1' and S2' subsites of metalloprotease active sites differently than para-substituted or unsubstituted N-phenyl analogs, providing a structural hypothesis for selectivity optimization in anti-inflammatory drug discovery programs.

TACE inhibition Anti-inflammatory SAR TNF-alpha modulation

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Fragment-Based Screening Libraries Targeting PI3Kγ and Related Lipid Kinases

The 2,4-dioxo-1,3-thiazolidin-5-ylidene core has been validated as a hinge-binding pharmacophore achieving 8 nM affinity for PI3Kγ in the context of a quinoxaline conjugate [1]. 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide (MW 262.28) presents this core in a fragment-sized format with lower molecular complexity than the fully elaborated reference inhibitor. Procurement for fragment screening (NMR, SPR, or X-ray crystallography) against PI3K isoforms and the broader lipid kinase family is supported by the core pharmacophore's demonstrated target engagement, while the ortho-toluidine side chain offers a synthetically accessible vector for fragment growing and SAR expansion [1].

Antibacterial Lead Discovery via Gram-Positive Phenotypic Screening

Systematic antibacterial evaluation of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid amide derivatives has established a potency ceiling of MIC = 3.91 mg/L against Gram-positive reference strains, with selected compounds matching or surpassing the reference antibiotics oxacillin and cefuroxime [2]. The N-(2-methylphenyl) acetamide substitution represents an underexplored steric and electronic environment within this SAR landscape. Phenotypic screening of this compound against antibiotic-resistant Gram-positive clinical isolates (MRSA, VRE) could reveal activity not captured by the reference strain panel and provide a starting point for optimization against drug-resistant pathogens [2].

Anti-Inflammatory Drug Discovery Targeting TACE/MMP Pathways

In-class 2,4-dioxo-1,3-thiazolidin-5-ylidene acetamide derivatives have demonstrated measurable TACE inhibition (50.79% at 100 µM) [3]. This compound's ortho-methyl N-phenyl substitution may differentially occupy the S1' pocket of TACE and related metalloproteases compared to unsubstituted or para-substituted analogs. Procurement for biochemical TACE/MMP profiling assays and cell-based TNF-α release assays is warranted to evaluate whether the ortho-methyl substituent confers selectivity advantages in the MMP family. This application is further supported by the scaffold's documented divergence from classical PPARγ-targeting TZDs, reducing the likelihood of confounding antidiabetic pharmacology [2][3].

Chemical Biology Tool Compound for Studying 2,4-Dioxothiazolidine Pharmacophore Biology

The compound serves as a structurally defined probe for investigating the biological target space of the 2,4-dioxo-1,3-thiazolidin-5-ylidene pharmacophore in its minimal form. Unlike rhodanine (2-thioxo) analogs that carry PAINS alerts and are prone to non-specific thiol reactivity [4], the 2,4-dioxo configuration offers a cleaner profile for chemoproteomics, cellular thermal shift assays (CETSA), and photoaffinity labeling experiments aimed at identifying the molecular targets engaged by this privileged scaffold. The available purity specification (≥95%) and defined Z-stereochemistry ensure experimental reproducibility across replicate target identification campaigns .

Quote Request

Request a Quote for 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.